
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide, also known as MNMA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. MNMA is a member of the oxalamide family and has been studied for its biochemical and physiological effects, as well as its mechanism of action. In
科学的研究の応用
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide has been studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, this compound has been investigated as a potential drug candidate for the treatment of cancer, as it has shown promising results in inhibiting the growth of cancer cells. In biochemistry, this compound has been studied for its ability to bind to proteins and modulate their activity, which could have implications for the development of new therapies for various diseases. In pharmacology, this compound has been investigated for its potential as a drug delivery system, as it has been shown to be able to cross the blood-brain barrier and deliver drugs to the brain.
作用機序
The mechanism of action of N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide is not fully understood, but it is believed to involve the modulation of protein activity through binding to specific sites on the protein surface. This compound has been shown to bind to a variety of proteins, including enzymes, receptors, and transporters, and its binding can result in the activation or inhibition of the protein's activity.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the inhibition of cancer cell growth, the modulation of protein activity, and the ability to cross the blood-brain barrier. This compound has also been shown to have neuroprotective effects, as it has been able to protect neurons from damage caused by oxidative stress.
実験室実験の利点と制限
One advantage of using N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide in lab experiments is its ability to cross the blood-brain barrier, which makes it a useful tool for studying the effects of drugs on the brain. However, one limitation of using this compound is its potential toxicity, as it has been shown to be toxic to some cell lines at high concentrations.
将来の方向性
There are many potential future directions for research on N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide. One area of interest is the development of this compound-based drug delivery systems, which could be used to deliver drugs to the brain for the treatment of neurological disorders. Another area of interest is the investigation of this compound's effects on specific proteins, which could lead to the development of new therapies for various diseases. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential toxicity.
合成法
N1-(2-methyl-4-nitrophenyl)-N2-(2-morpholinoethyl)oxalamide can be synthesized using a multi-step process that involves the reaction of 2-morpholinoethanol with 2-methyl-4-nitrophenyl isocyanate, followed by the addition of oxalyl chloride. The resulting product is then purified through recrystallization to obtain this compound in its pure form.
特性
IUPAC Name |
N'-(2-methyl-4-nitrophenyl)-N-(2-morpholin-4-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4O5/c1-11-10-12(19(22)23)2-3-13(11)17-15(21)14(20)16-4-5-18-6-8-24-9-7-18/h2-3,10H,4-9H2,1H3,(H,16,20)(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSEKWLGUWQVTFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=O)C(=O)NCCN2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

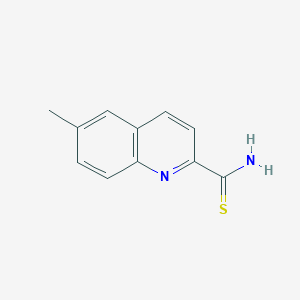
![2-{[5-(4-fluorophenyl)-2-phenyl-1H-imidazol-4-yl]thio}-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2588094.png)
![(Z)-8-(4-methoxyphenyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2588095.png)
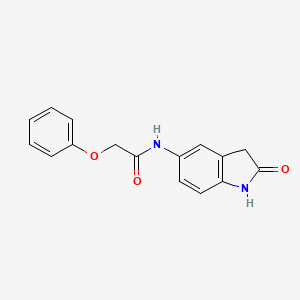

![N-[(2Z)-5-(propylsulfanyl)-1,3,4-thiadiazol-2(3H)-ylidene]-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B2588105.png)
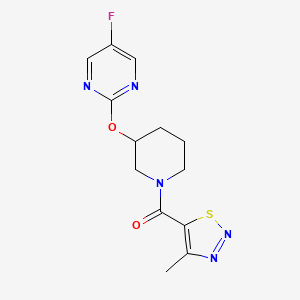
![3-((2E)but-2-enyl)-8-(3-chloro-4-methylphenyl)-1-methyl-1,3,5-trihydroimidazol idino[1,2-h]purine-2,4-dione](/img/structure/B2588107.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2588108.png)
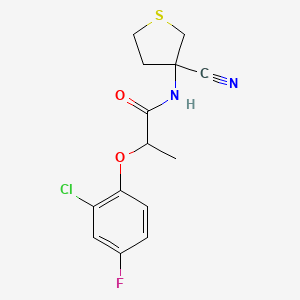
![(2E)-N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-3-phenylprop-2-enamide](/img/structure/B2588112.png)
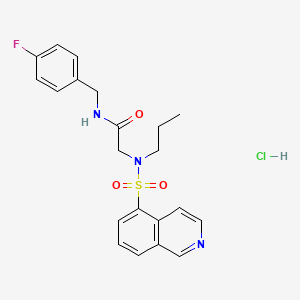
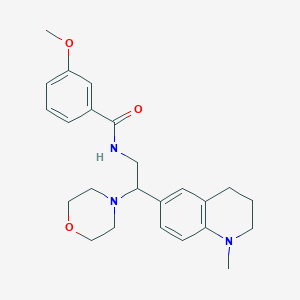
![3-(2-((2-methyl-4-oxo-3-phenyl-4H-chromen-7-yl)oxy)ethyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2588116.png)